

The Architecture of Cleavability: Phe-Lys(Trt)-PAB in ADC Design

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Compound of Interest

Compound Name: Phe-Lys(Trt)-PAB

Cat. No.: B1435460

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Executive Summary

Phe-Lys(Trt)-PAB (Phenylalanine-Lysine(Tryl)-p-Aminobenzyl alcohol) is a critical synthetic intermediate in the development of Antibody-Drug Conjugates (ADCs).[1] It serves as the protected precursor to the Phe-Lys-PAB cleavable linker system. This dipeptide motif is designed to be stable in blood circulation but rapidly cleaved by lysosomal proteases (specifically Cathepsin B) upon internalization into tumor cells.[2]

The inclusion of the Tryl (Trt) protecting group on the lysine side chain allows for orthogonal chemical manipulation, enabling the precise attachment of cytotoxic payloads (e.g., MMAE, Doxorubicin) and conjugation to antibodies without premature degradation or side reactions. While the Val-Cit (Valine-Citrulline) linker is more ubiquitous due to superior plasma stability, the Phe-Lys system remains a vital tool for payloads requiring rapid intracellular release kinetics.

Part 1: Chemical Architecture & Properties

Structural Composition

The molecule is a tripartite system composed of a hydrophobic amino acid, a protected basic amino acid, and a self-immolative spacer.

- L-Phenylalanine (Phe): Provides the hydrophobic P2 recognition motif required for Cathepsin B binding.
- L-Lysine(Trt): The P1 residue. The -amine is protected by a Trityl (Triphenylmethyl) group. This bulky, acid-labile group prevents the side chain from interfering during the coupling of the C-terminal spacer or the N-terminal attachment to the antibody linker (e.g., Maleimide).
- p-Aminobenzyl Alcohol (PAB): An aniline derivative attached to the C-terminus of Lysine via an amide bond. It acts as a "electronic cascade" spacer. Upon cleavage of the amide bond, it spontaneously decomposes to release the payload.^{[1][3]}

Physicochemical Properties

Property	Value / Description
Chemical Name	Fmoc-Phe-Lys(Trt)-PAB (Common precursor form)
Formula	(Core) / (Fmoc-PNP form)
Molecular Weight	~640.8 g/mol (De-Fmoc, free amine)
Solubility	Low in water; Soluble in DMF, DMSO, CH ₂ Cl ₂ .
Appearance	White to off-white powder.
Stability	Hygroscopic. Store at -20°C. Trityl group is acid-sensitive (cleaved by TFA).
CAS No.	1116085-99-4 (Phe-Lys(Trt)-PAB)

Structural Visualization

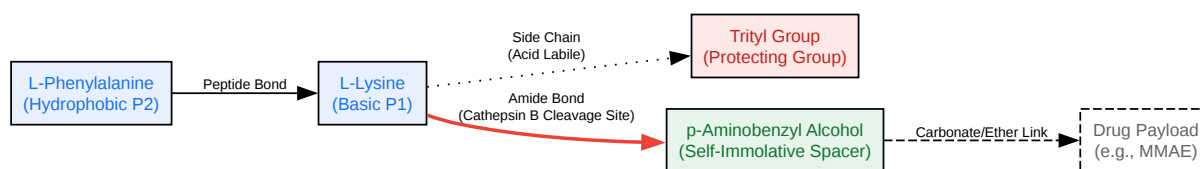


Figure 1: Structural Logic of Phe-Lys(Trt)-PAB

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Part 2: Synthetic Utility & Experimental Protocol

The Role of Orthogonal Protection

The Trityl (Trt) group is strategic. In the synthesis of ADCs, the linker must be bifunctional: one end attaches to the antibody (via a maleimide or NHS ester), and the other to the drug.

- Problem: Lysine has two amines (

-amine and

-amine). Without protection, coupling reagents would react indiscriminately, leading to branched polymers.

- Solution: The Trt group shields the

-amine. It is stable under basic conditions (used for Fmoc removal) but cleaves rapidly with dilute Trifluoroacetic Acid (TFA). This allows the chemist to build the full linker-drug construct before exposing the lysine side chain (if necessary) or, more commonly, to keep it protected until the final global deprotection step.

Synthesis Protocol: Coupling to PAB

Coupling an amino acid to p-aminobenzyl alcohol (PAB) is chemically challenging because the aniline amine is electron-deficient and nucleophilically weak compared to aliphatic amines. Standard coupling agents (HBTU/HATU) often fail or cause racemization.

Recommended Protocol (EEDQ Method): This protocol describes the coupling of Fmoc-Phe-Lys(Trt)-OH to PAB-OH.

- Reagents:
 - Starting Material: Fmoc-Phe-Lys(Trt)-OH (1.0 eq)
 - Reagent: p-Aminobenzyl alcohol (2.0 eq)
 - Coupling Agent: EEDQ (2-ethoxy-1-ethoxycarbonyl-1,2-dihydroquinoline) (2.2 eq)
 - Solvent: Anhydrous Dichloromethane (DCM) / Methanol (2:1 ratio)
- Procedure:
 - Step 1: Dissolve Fmoc-Phe-Lys(Trt)-OH in the DCM/MeOH mixture under Nitrogen atmosphere.
 - Step 2: Add EEDQ and stir for 15 minutes at room temperature to activate the carboxylic acid.
 - Step 3: Add p-Aminobenzyl alcohol.
 - Step 4: Stir the reaction in the dark for 16–24 hours. (EEDQ reactions are slower but minimize racemization).
 - Step 5: Concentrate in vacuo. Precipitate the product using cold diethyl ether.
 - Validation: Check via LC-MS. The PAB coupling is confirmed by the mass shift corresponding to the benzyl alcohol addition.

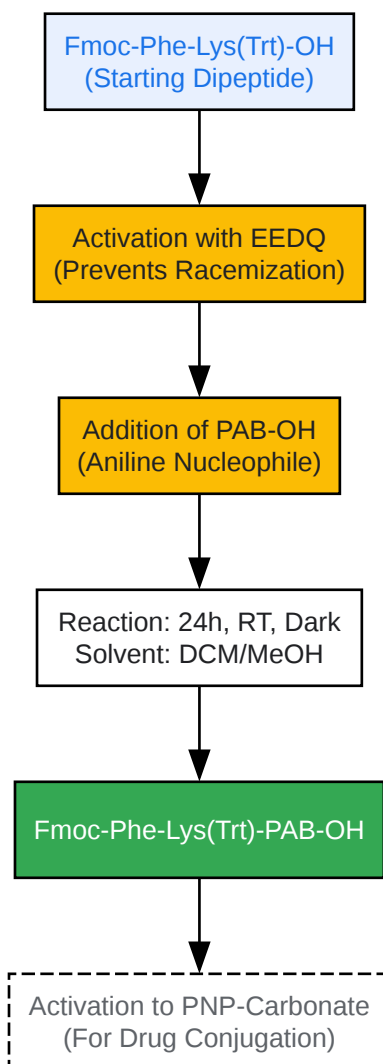


Figure 2: Synthesis of the Phe-Lys(Trt)-PAB Intermediate

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Part 3: Mechanism of Action (Cleavage & Release)

The biological value of **Phe-Lys(Trt)-PAB** is realized only after the Trityl group is removed and the linker is conjugated. Once the ADC enters the lysosome, the Phe-Lys motif becomes the target.[1]

Cathepsin B Recognition

Cathepsin B is a cysteine protease highly upregulated in many cancer types. It recognizes the Phe-Lys dipeptide sequence.[1]

- P2 Position (Phe): Fits into the hydrophobic S2 pocket of the enzyme.
- P1 Position (Lys): Fits into the S1 pocket.
- Cleavage: The enzyme hydrolyzes the amide bond between the Lysine carboxyl group and the PAB amino group.

Self-Immolation (1,6-Elimination)

This is the critical "safety release" mechanism.

- Hydrolysis: Cathepsin B cleaves the amide bond, revealing a free aniline amine on the PAB spacer.
- Electronic Cascade: The lone pair on the newly formed amine donates electron density into the benzene ring.
- Fragmentation: This triggers a 1,6-elimination, ejecting the drug payload (attached via a carbamate) and releasing Carbon Dioxide and aza-quinone methide.

Expert Insight - Phe-Lys vs. Val-Cit: While Val-Cit (Valine-Citrulline) is the industry standard (e.g., in Brentuximab vedotin), Phe-Lys cleaves faster. However, Phe-Lys is susceptible to premature cleavage by plasma proteases, leading to higher systemic toxicity. It is best used when rapid intracellular release is prioritized over long-term circulation stability, or with engineered antibodies that shield the linker.

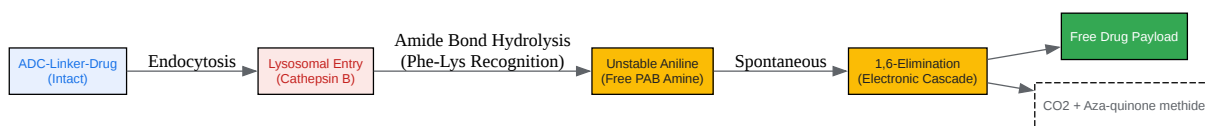


Figure 3: Cathepsin B Cleavage and Self-Immolation Cascade

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